3-Chloro-N-(4-methoxybenzyl)propanamide
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Overview
Description
“3-Chloro-N-(4-methoxybenzyl)propanamide” is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 . It is a halogenated derivative of a secondary amide bearing an aromatic substituent .
Molecular Structure Analysis
The InChI code for “3-Chloro-N-(4-methoxybenzyl)propanamide” is 1S/C11H14ClNO2/c1-15-10-4-2-9(3-5-10)8-13-11(14)6-7-12/h2-5H,6-8H2,1H3,(H,13,14) . This indicates the presence of a chlorine atom (Cl), a methoxy group (-OCH3), and an amide group (-CONH2) in the molecule .
Physical And Chemical Properties Analysis
“3-Chloro-N-(4-methoxybenzyl)propanamide” is a solid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.
Scientific Research Applications
Selective Deprotection of Protecting Groups
The 4-methoxybenzyl (MPM) protecting group, which is a component of 3-Chloro-N-(4-methoxybenzyl)propanamide, is known for its selective deprotection. It can be removed under neutral conditions without affecting other protecting and functional groups, which is valuable in synthetic organic chemistry (Horita et al., 1986).
Stereoselective Synthesis in Organic Chemistry
The compound plays a role in the stereoselective synthesis of various organic compounds. For instance, it has been used in the synthesis of β-lactams, demonstrating significant stereochemical control (Pérez-Faginas et al., 2007).
Antioxidant and Anticancer Properties
Some derivatives of 3-Chloro-N-(4-methoxybenzyl)propanamide have been explored for their antioxidant properties. These compounds have shown significant effects in killing cancer cells, including chemotherapy-resistant breast cancer cells, without affecting normal human tissues (Kovalchuk et al., 2013).
Applications in Organic Synthesis
It is used in the benzylation of alcohols and phenols, showcasing its utility in the preparation of various organic compounds (Carlsen, 1998).
Antifungal Applications
Derivatives of this compound have been synthesized and shown potent antifungal activity, particularly against Aspergillus niger & Aspergillus flavus (Gupta & Halve, 2015).
Anti-Plasmodial Activity
The compound has been synthesized and evaluated for antiplasmodial activities, showing significant potential in treating malaria (Hadanu et al., 2010).
Safety And Hazards
properties
IUPAC Name |
3-chloro-N-[(4-methoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-15-10-4-2-9(3-5-10)8-13-11(14)6-7-12/h2-5H,6-8H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEMVYZJGLKXGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342074 |
Source
|
Record name | 3-Chloro-N-(4-methoxybenzyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-(4-methoxybenzyl)propanamide | |
CAS RN |
2364-76-3 |
Source
|
Record name | 3-Chloro-N-[(4-methoxyphenyl)methyl]propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2364-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-N-(4-methoxybenzyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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